molecular formula C26H22 B14011026 1,4-Dimethyl-2,3,5-triphenylbenzene CAS No. 7541-90-4

1,4-Dimethyl-2,3,5-triphenylbenzene

Cat. No.: B14011026
CAS No.: 7541-90-4
M. Wt: 334.5 g/mol
InChI Key: WDCWMALKEZCGRB-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3,5-triphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and three phenyl groups at the 2, 3, and 5 positions. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2,3,5-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of 1,4-dimethylbenzene (p-xylene) as the starting material. This compound undergoes a series of electrophilic aromatic substitution reactions with phenyl groups introduced via reagents such as phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3,5-triphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1,4-Dimethyl-2,3,5-triphenylbenzene exerts its effects involves interactions with various molecular targets. The aromatic nature of the compound allows it to participate in π-π stacking interactions and hydrogen bonding with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .

Properties

CAS No.

7541-90-4

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

1,4-dimethyl-2,3,5-triphenylbenzene

InChI

InChI=1S/C26H22/c1-19-18-24(21-12-6-3-7-13-21)20(2)26(23-16-10-5-11-17-23)25(19)22-14-8-4-9-15-22/h3-18H,1-2H3

InChI Key

WDCWMALKEZCGRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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